molecular formula C12H18BNO4S B1418643 (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 871333-00-5

(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No. B1418643
M. Wt: 283.16 g/mol
InChI Key: QPJRVQFTOJXHOV-UHFFFAOYSA-N
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Description

“(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO4S . It has a molecular weight of 283.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BNO4S/c1-10-5-6-11(9-12(10)13(15)16)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a piperidin-1-ylsulfonyl group.


Chemical Reactions Analysis

Boronic acids, including “(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to form carbon-carbon bonds. The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 283.16 and a molecular formula of C12H18BNO4S .

Scientific Research Applications

  • Aurora Kinase Inhibition The compound shows promise as an inhibitor of Aurora A, a kinase involved in the regulation of mitosis. This inhibition suggests its potential use in cancer treatment, as Aurora A is often overexpressed in cancer cells, contributing to tumorigenesis and chemoresistance (ロバート ヘンリー,ジェームズ, 2006).

  • Synthesis of Piperidine Derivatives The compound is used in large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. This process is significant for creating complex molecules that can serve various pharmaceutical and chemical applications (J. Lau et al., 2002).

  • Biological Evaluation in 1,3,4-Oxadiazole Compounds In this context, the compound is involved in synthesizing 1,3,4-oxadiazole bearing compounds, which have notable biological activities. The compound's role in stabilizing ligands in enzyme binding sites indicates its utility in designing targeted therapeutic agents (H. Khalid et al., 2016).

  • Antiosteoclast Activity The compound has been used to synthesize a family of boronates showing moderate to high antiosteoclast and osteoblast activity. This suggests its potential application in bone health and the treatment of diseases like osteoporosis (G. S. Reddy et al., 2012).

  • Catalysis in Organic Synthesis The compound has been utilized in Pd(II)-catalyzed α-C(sp(3))-H arylation of saturated azacycles with arylboronic acids, highlighting its role in facilitating complex organic synthesis processes (Jillian E. Spangler et al., 2015).

  • Synthesis of Phosphinic Acids The compound aids in the synthesis of 1-substituted 2-aminoethylphenylphosphinic acids. This process is critical in creating phosphinic acid derivatives, which have applications in various fields including medicinal chemistry (H. Krawczyk, 1996).

  • Development of Multifunctional Compounds The compound contributes to the synthesis of multifunctional compounds integrating boronic acid with aminophosphonic acid group, offering new opportunities in fields like therapeutics and biological labeling (R. Zhang et al., 2017).

  • Synthesis of Piperidines and Benzopiperazinones It is involved in the synthesis of piperidines and benzopiperazinones from 1,2-diamines and organoboronic acids, which are essential in creating diverse heterocyclic compounds used in pharmaceuticals (N. Petasis, Zubin D. Patel, 2000).

  • Synthesis of Heterocyclic Amino Acids The compound aids in synthesizing novel heterocyclic amino acids, which are crucial in developing chiral building blocks for pharmaceutical applications (Gita Matulevičiūtė et al., 2021).

  • Synthesis of Piperidine Analogs It is used in synthesizing novel piperidine ring-modified analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate, indicating its role in creating diverse chemical structures for potential medicinal use (B. Ojo, 2012).

Safety And Hazards

This compound may be harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when handling this compound. If inhaled or if it comes into contact with the skin or eyes, medical attention should be sought .

properties

IUPAC Name

(2-methyl-5-piperidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-10-5-6-11(9-12(10)13(15)16)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJRVQFTOJXHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657428
Record name [2-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid

CAS RN

871333-00-5
Record name B-[2-Methyl-5-(1-piperidinylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871333-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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